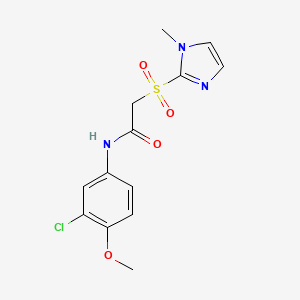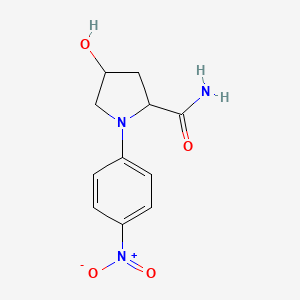![molecular formula C23H29N3O2 B7534418 1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)
1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol, commonly known as DMPP, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. DMPP is a beta-adrenergic receptor agonist that can selectively activate beta-2 adrenergic receptors in the body. This property makes DMPP a valuable tool for studying the biochemical and physiological effects of beta-2 adrenergic receptor activation.
作用机制
DMPP selectively activates beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This activation of beta-2 adrenergic receptors can lead to various physiological effects, including increased bronchodilation, increased heart rate, and increased glucose metabolism.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects in the body. DMPP can increase bronchodilation and improve lung function in individuals with asthma or COPD. DMPP can also increase heart rate and cardiac output, making it a potential treatment option for individuals with heart failure. DMPP can also improve glucose metabolism and insulin sensitivity, making it a potential treatment option for individuals with diabetes or metabolic disorders.
实验室实验的优点和局限性
DMPP has several advantages as a research tool. DMPP is a selective beta-2 adrenergic receptor agonist, making it a valuable tool for studying the effects of beta-2 adrenergic receptor activation. DMPP is also stable and relatively easy to synthesize, making it a cost-effective research tool. However, DMPP has some limitations as a research tool. DMPP can have off-target effects, leading to potential complications in experimental designs. DMPP can also have limited bioavailability and a short half-life, making it challenging to administer in some experimental settings.
未来方向
DMPP has several potential future directions in scientific research. DMPP could be further studied for its potential use in treating conditions such as obesity, diabetes, and cardiovascular disease. DMPP could also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, DMPP could be further studied to better understand its mechanism of action and potential off-target effects, leading to more precise experimental designs.
合成方法
DMPP can be synthesized using various methods, including the reaction of 3-(3,5-dimethylpyrazol-1-yl)propylamine with 3-(4-phenylphenoxy)propan-2-ol in the presence of a base catalyst. The product can be purified using standard techniques such as column chromatography.
科学研究应用
DMPP has been used extensively in scientific research as a tool to study the biochemical and physiological effects of beta-2 adrenergic receptor activation. DMPP has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases. DMPP has also been studied for its potential use in treating conditions such as obesity, diabetes, and cardiovascular disease.
属性
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-15-19(2)26(25-18)14-6-13-24-16-22(27)17-28-23-11-9-21(10-12-23)20-7-4-3-5-8-20/h3-5,7-12,15,22,24,27H,6,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVUDUXBMUQENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)

![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)


![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)


